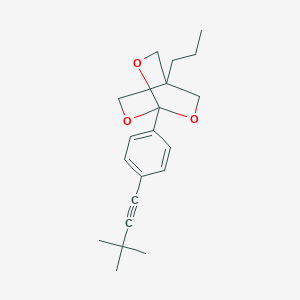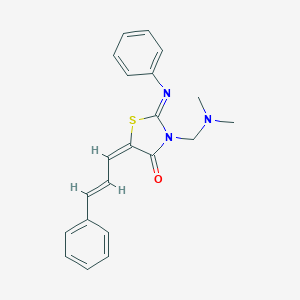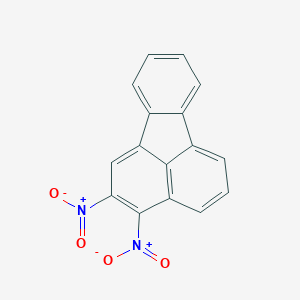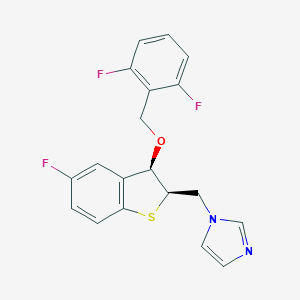![molecular formula C10H14N2O B024807 N-[2-(4-Pyridinyl)ethyl]propanamide CAS No. 103392-83-2](/img/structure/B24807.png)
N-[2-(4-Pyridinyl)ethyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-Pyridinyl)ethyl]propanamide, commonly known as NPEPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NPEPA belongs to the class of N-acyl amino acid derivatives and has a molecular weight of 198.26 g/mol.
作用机制
NPEPA acts as a competitive inhibitor of GCPII by binding to the active site of the enzyme (Jackson et al., 2010). This results in the inhibition of the enzyme's activity and the subsequent increase in extracellular glutamate levels in the brain. This increase in glutamate levels has been shown to have neuroprotective effects in various neurological disorders.
生化和生理效应
NPEPA has been shown to have various biochemical and physiological effects in the brain. Research has shown that NPEPA increases the levels of extracellular glutamate in the brain, which has been shown to have neuroprotective effects (Jackson et al., 2010). NPEPA has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease (Kosugi et al., 2011).
实验室实验的优点和局限性
NPEPA has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using analytical techniques such as HPLC. NPEPA is also stable under standard laboratory conditions. However, one of the limitations of using NPEPA in lab experiments is its low solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for the research on NPEPA. One area of research is the development of more potent and selective GCPII inhibitors based on the structure of NPEPA. Another area of research is the investigation of the potential therapeutic applications of NPEPA in other neurological disorders such as schizophrenia and depression. Additionally, research is needed to determine the optimal dosing and administration of NPEPA for therapeutic use.
Conclusion
N-[2-(4-Pyridinyl)ethyl]propanamide is a chemical compound that has potential therapeutic applications in various neurological disorders. Its mechanism of action involves the inhibition of GCPII, resulting in the increase of extracellular glutamate levels in the brain. While NPEPA has several advantages for lab experiments, its low solubility in water is a limitation. Future research on NPEPA should focus on the development of more potent and selective GCPII inhibitors and the investigation of its therapeutic potential in other neurological disorders.
合成方法
The synthesis of NPEPA involves the reaction of 4-pyridinecarboxylic acid with 2-aminoethylpropanol in the presence of a coupling agent such as N,N′-dicyclohexylcarbodiimide (DCC) (Kosugi et al., 2011). The resulting compound is then purified using column chromatography to obtain pure NPEPA.
科学研究应用
NPEPA has been studied extensively for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. Research has shown that NPEPA acts as an inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme that is involved in the regulation of glutamate neurotransmission in the brain (Jackson et al., 2010). GCPII has been implicated in various neurological disorders, and inhibition of this enzyme has been proposed as a potential therapeutic strategy.
属性
CAS 编号 |
103392-83-2 |
|---|---|
产品名称 |
N-[2-(4-Pyridinyl)ethyl]propanamide |
分子式 |
C10H14N2O |
分子量 |
178.23 g/mol |
IUPAC 名称 |
N-(2-pyridin-4-ylethyl)propanamide |
InChI |
InChI=1S/C10H14N2O/c1-2-10(13)12-8-5-9-3-6-11-7-4-9/h3-4,6-7H,2,5,8H2,1H3,(H,12,13) |
InChI 键 |
LRLYPYHQWFJKCB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCCC1=CC=NC=C1 |
规范 SMILES |
CCC(=O)NCCC1=CC=NC=C1 |
同义词 |
Propionamide, N-[2-(4-pyridyl)ethyl]- (6CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol](/img/structure/B24724.png)
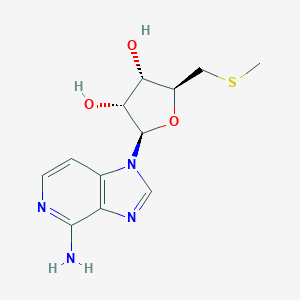
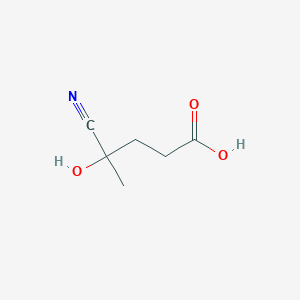
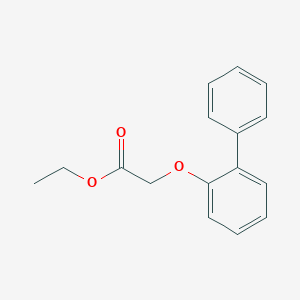
![4-[(4-Acetylphenyl)sulfonyl]aniline](/img/structure/B24730.png)
![(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid](/img/structure/B24734.png)
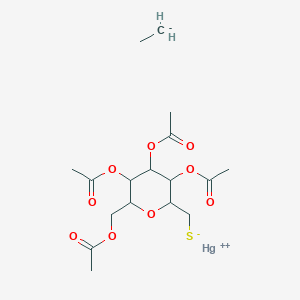
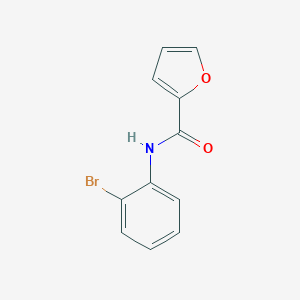
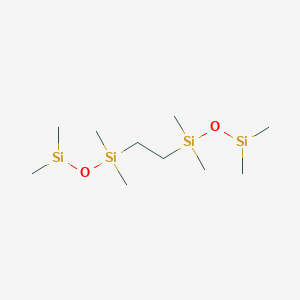
![3-Methylfuro[3,2-b]pyridine](/img/structure/B24747.png)
